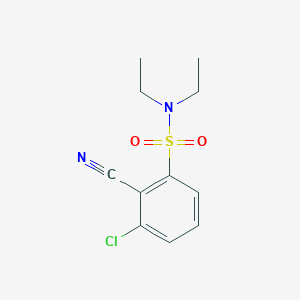
1,3,5-Tris(2-iodophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(2-iodophenyl)benzene: is an organic compound characterized by a benzene ring substituted with three 2-iodophenyl groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-iodophenyl)benzene can be synthesized through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-iodophenylboronic acid with 1,3,5-tribromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(2-iodophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl rings can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Aplicaciones Científicas De Investigación
1,3,5-Tris(2-iodophenyl)benzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of porous organic frameworks and covalent organic frameworks, which have applications in gas storage, separation, and catalysis.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organic molecules through various coupling reactions.
Sensor Development: It is utilized in the development of fluorescent sensors for detecting metal ions and other analytes.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(2-iodophenyl)benzene in its applications is primarily based on its structural properties:
Fluorescent Sensors: The compound’s ability to form stable complexes with metal ions leads to changes in its fluorescence properties, which can be used for detection purposes.
Covalent Organic Frameworks: The iodine atoms facilitate the formation of covalent bonds with other building blocks, leading to the construction of stable, porous structures.
Comparación Con Compuestos Similares
1,3,5-Tris(4-iodophenyl)benzene: Similar in structure but with iodine atoms at the 4-position of the phenyl rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of iodine, leading to different reactivity and applications.
1,3,5-Tris(2-methylphenyl)benzene: Substituted with methyl groups instead of iodine, resulting in different chemical properties and uses.
Uniqueness: 1,3,5-Tris(2-iodophenyl)benzene is unique due to the presence of iodine atoms at the 2-position of the phenyl rings, which imparts distinct reactivity and enables specific applications in materials science and sensor development.
Propiedades
Número CAS |
920985-25-7 |
|---|---|
Fórmula molecular |
C24H15I3 |
Peso molecular |
684.1 g/mol |
Nombre IUPAC |
1,3,5-tris(2-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
Clave InChI |
JQBNAYDMMSMKHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3I)C4=CC=CC=C4I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
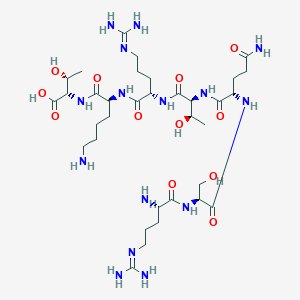
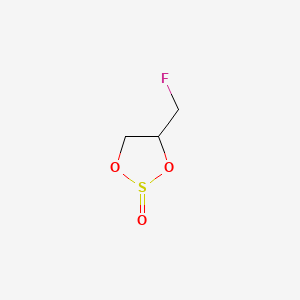
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)

![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)

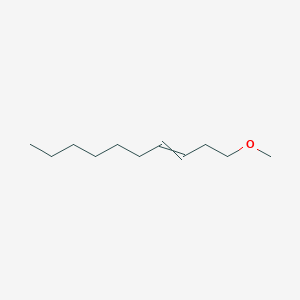
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
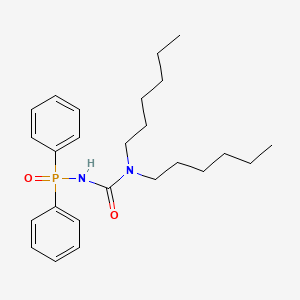
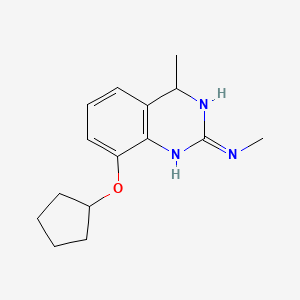
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
